[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea
Description
[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea is a urea derivative featuring a sulfonyl bridge connecting two phenyl rings, with one phenyl group substituted by a carbamoylamino (-NHCONH₂) moiety. This compound belongs to the aryl sulfonyl urea class, characterized by their stability and versatility in medicinal chemistry and materials science. Its synthesis typically involves the reaction of aryl sulfonamides with diphenyl carbonate (DPC) and 4-dimethylaminopyridine (DMAP), forming stable intermediates like 4-dimethylaminopyridinium arylsulfonylcarbamoylides, which subsequently react with amines to yield the urea product . The sulfonyl group enhances solubility in polar solvents, while the carbamoylamino and urea functionalities enable hydrogen bonding, influencing both physicochemical properties and biological interactions.
Properties
CAS No. |
64859-61-6 |
|---|---|
Molecular Formula |
C14H14N4O4S |
Molecular Weight |
334.35 g/mol |
IUPAC Name |
[4-[4-(carbamoylamino)phenyl]sulfonylphenyl]urea |
InChI |
InChI=1S/C14H14N4O4S/c15-13(19)17-9-1-5-11(6-2-9)23(21,22)12-7-3-10(4-8-12)18-14(16)20/h1-8H,(H3,15,17,19)(H3,16,18,20) |
InChI Key |
CJEDTTHKYZVUFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)S(=O)(=O)C2=CC=C(C=C2)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea typically involves the reaction of 4-aminobenzenesulfonamide with phenyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of [4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Reaction Types
The compound undergoes multiple reaction pathways, primarily involving modifications to its urea and sulfonyl functionalities.
Substitution Reactions
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Mechanism : Substitution reactions typically occur at the nitrogen atoms of the urea groups or the aromatic rings.
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Reagents :
-
Conditions :
Oxidation
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Mechanism : The sulfonyl group undergoes oxidation to form sulfone derivatives.
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Reagents : Common oxidizing agents include hydrogen peroxide or potassium permanganate .
Reduction
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Mechanism : Urea groups are reduced to amines.
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Reagents : Reducing agents like lithium aluminum hydride or sodium borohydride .
Reaction Conditions and Outcomes
Key Research Findings
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Substitution Efficiency : The reaction yield depends on the nucleophilicity of the amine. For example, 4-methoxyaniline required extended reaction times (3 hours) compared to more reactive amines .
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Clean Reactions : Substitution reactions are reported to be clean, with minimal interference from other functional groups (e.g., –SH, –OH) .
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Scalability : Substitution reactions can be scaled using catalyst-free methods, offering practical advantages for industrial applications .
Structural and Functional Insights
The sulfonylphenyl bridge enhances stability and directs reactivity. The compound’s dual functionality (urea and sulfonyl groups) allows for selective modifications, making it suitable for applications in materials science and medicinal chemistry.
Scientific Research Applications
Chemical Properties and Structure
4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea is characterized by its unique chemical structure, which includes a sulfonamide group and an urea functional group. Its structural formula can be represented as follows:This structure contributes to its biological activity, particularly in enzyme inhibition and interaction with various biological pathways.
Cancer Therapy
Research indicates that compounds similar to 4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea have been developed as inhibitors of specific kinases involved in cancer progression. For instance, studies have shown that aryl ureas can inhibit the Raf kinase pathway, which is crucial in tumor growth and angiogenesis .
- Case Study: Raf Kinase Inhibition
Enzyme Inhibition
The compound has been studied for its inhibitory effects on specific enzymes that play roles in inflammatory processes and cancer metastasis.
- Example : Inhibitors of matrix metalloproteinases (MMPs) have been developed from similar compounds, showing promise in treating diseases associated with tissue remodeling .
| Enzyme | Inhibitor | Effect |
|---|---|---|
| MMP-2 | 4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea | Selective inhibition, potential for brain metastasis intervention |
| Raf Kinase | Aryl urea derivatives | Significant reduction in tumor cell proliferation |
Anti-inflammatory Properties
The compound's ability to modulate inflammatory responses has been documented. It acts on pathways that regulate immune responses, making it a candidate for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of [4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic or biological effect. The molecular pathways involved may include signal transduction, protein synthesis, or metabolic regulation.
Comparison with Similar Compounds
Key Observations :
- The sulfonyl group in [4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea enhances polarity compared to purely aromatic ureas (e.g., 1-(4-chlorophenyl)-3-[4-(phenylamino)phenyl]urea), improving aqueous solubility .
- Replacement of the sulfonyl chloride group (as in CAS 16600-04-7) with urea eliminates reactivity risks, making the compound safer for handling .
- Ester-containing analogues (e.g., ethyl 4-(carbamoylamino)benzoate) exhibit lower hydrolytic stability due to ester lability .
Aquaporin Inhibition
In a structure-activity relationship (SAR) study, ethyl 4-(carbamoylamino)benzoate and methyl analogues demonstrated moderate inhibition of aquaporin-3 and aquaporin-5.
Anticancer Potential
The sulfonyl group may improve tissue penetration compared to non-sulfonated analogues .
Biological Activity
As an experienced research assistant, I would typically conduct a more comprehensive literature search to gather relevant data on this specific compound. However, based on the available information, I can provide some general insights about related urea compounds and their biological activities:
Urea Compounds in Drug Discovery
Urea-based compounds have shown promise in various therapeutic areas:
Anticancer Activity
Some urea derivatives have demonstrated anticancer properties . For example:
- Suramin and its analogues exhibited antiproliferative effects against multiple cancer cell lines including HT29, MCF7, SW13, PC3, and T47D.
- The urea moiety appears to play a crucial role in the anticancer activity of these compounds.
Antimicrobial Activity
Certain urea derivatives have shown potential as antimicrobial agents:
- Phenyl-urea-based compounds have been investigated for targeting penicillin-binding protein 4 (PBP4) in Staphylococcus aureus .
- These compounds may have dual functionality in limiting osteomyelitis and reversing antibiotic resistance.
Enzyme Inhibition
Urea-based compounds have been explored as enzyme inhibitors:
- Some derivatives have shown promise as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) .
- Structure-activity relationship studies have highlighted the importance of specific structural features, such as the presence of a carboxyl group and a phenyl ring, for inhibitory activity.
Vasodilator Activity
Certain urea compounds have demonstrated vasodilator properties:
- For instance, compound 6g in one study was found to be twenty times more potent than diazoxide as a vasodilator .
- Some urea derivatives act as voltage-gated calcium channel blockers, similar to nifedipine.
Structural Considerations
When evaluating the potential biological activity of [4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea, several structural features might be relevant:
- The presence of two urea moieties, which could influence hydrogen bonding and interactions with biological targets.
- The sulfonyl group, which may affect the compound's electronic properties and lipophilicity.
- The overall symmetry of the molecule, which might impact its binding to potential targets.
To fully understand the biological activity of this specific compound, targeted studies would need to be conducted, including in vitro assays against relevant targets and cell lines, as well as potential in vivo studies to assess its pharmacokinetics and efficacy in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
